Simvastatin acid-d3
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Overview
Description
Simvastatin acid-d3 is a deuterated form of simvastatin acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of simvastatin due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of simvastatin acid-d3 typically involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Simvastatin acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Simvastatin acid-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and bioavailability of simvastatin in biological systems.
Drug Interaction Studies: Helps in understanding the interaction of simvastatin with other drugs at the molecular level.
Biological Research: Used in studies related to cholesterol metabolism and cardiovascular diseases.
Industrial Applications: Employed in the development of new formulations and delivery systems for lipid-lowering medications.
Mechanism of Action
Simvastatin acid-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. The reduction in cholesterol synthesis leads to an increase in the uptake of low-density lipoprotein cholesterol by the liver, thereby lowering plasma cholesterol levels. The molecular targets involved include the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase and the low-density lipoprotein receptor.
Comparison with Similar Compounds
Simvastatin acid-d3 is compared with other statins such as:
Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, but with a longer half-life.
Pravastatin: Less lipophilic compared to simvastatin, leading to fewer muscle-related side effects.
Lovastatin: Structurally similar but with different pharmacokinetic properties.
Fluvastatin: Known for its high bioavailability and fewer drug interactions.
This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies.
Properties
IUPAC Name |
(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPEDNGLSMHOD-NLCCXZAOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.